molecular formula C14H11BrN2S B384515 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole CAS No. 500279-65-2

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole

Cat. No.: B384515
CAS No.: 500279-65-2
M. Wt: 319.22g/mol
InChI Key: ZSSBJAWIRSHSNP-UHFFFAOYSA-N
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Description

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole is a synthetic benzimidazole derivative designed for research applications in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmacology, known for its diverse biological activities . Incorporating the thiophene moiety is a strategic approach in molecular design, as this combination has been shown to create synergistic effects, enhancing the compound's potential biological profile compared to simpler structures . This specific hybrid architecture is of significant interest in the development of potential therapeutic agents. Research on analogous 2-thiophen-2-ylbenzimidazole derivatives has demonstrated their promise as anti-inflammatory agents. These compounds have been shown to exhibit potent activity by functioning as multi-target inhibitors, potentially blocking key enzymes in the inflammatory pathway such as cyclooxygenase (COX), Aldose Reductase (AR), and Phospholipase A2 (PLA2) . In vitro and in vivo studies have confirmed that such derivatives can have IC50 values lower than standard NSAIDs like ibuprofen and show efficacy comparable to diclofenac sodium . Furthermore, the benzimidazole-thiophene pharmacophore combination has also displayed remarkable antiparasitic properties. Recent studies indicate that these hybrids exhibit higher efficacy against parasites like Trichinella spiralis than albendazole, a common anthelmintic drug, highlighting their potential for treating parasitic infections . The 2-bromoprop-2-enyl substituent on the benzimidazole nitrogen may offer a reactive handle for further chemical functionalization, making this compound a valuable intermediate for constructing more complex molecules or for use in proteomics and chemical biology studies, such as the development of covalent inhibitors or affinity probes.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2S/c1-10(15)9-17-12-6-3-2-5-11(12)16-14(17)13-7-4-8-18-13/h2-8H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSBJAWIRSHSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=C1C3=CC=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole typically involves the reaction of 2-thiophen-2-ylbenzimidazole with 2-bromoprop-2-enyl bromide under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the propenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic substitution: Substituted benzimidazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Saturated alkyl derivatives of the original compound.

Scientific Research Applications

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the thiophene ring and bromopropenyl group enhance binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations
  • 5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole (): This compound features a 5-bromo substituent on the benzimidazole core and dual thiophene groups at C2 and N1. It crystallizes in the monoclinic space group P21/n with a planar benzimidazole moiety (max. deviation: 0.030 Å) and intermolecular C–H⋯N interactions .
  • 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole ():
    Substituted with three bromine atoms (two on thiophene rings and one on the benzimidazole core) and methyl groups at C5/C6, this derivative exhibits enhanced lipophilicity and steric hindrance. The brominated thiophenes facilitate halogen bonding, while methyl groups improve metabolic stability .

  • 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole ():
    Lacking bromine, this compound relies on thiophene-thiophene interactions for molecular packing. It forms chains via C–H⋯N (2.535 Å) and C–H⋯π (2.62–2.68 Å) interactions, with a planar benzimidazole ring (max. deviation: 0.0076 Å) .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Key Interactions Biological Activity
Target Compound 375.30* N1: 2-bromoprop-2-enyl; C2: thiophene Halogen bonding, π-π stacking Anticancer (inferred)
5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole 375.30 C5: Br; N1/C2: thiophene C–H⋯N (2.62 Å) Antiviral, antiarrhythmic
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-1H-benzimidazole 563.14 C4: Br; Thiophenes: Br at C5 Halogen bonding Antifungal, anticancer

*Molecular weight estimated based on and .

Crystallographic and Intermolecular Interaction Analysis

  • Planarity : The benzimidazole core remains planar (max. deviation: 0.0076–0.030 Å) across derivatives, ensuring structural rigidity for target binding .
  • Packing Interactions : Bromine substituents promote halogen bonding (C–Br⋯N/O), while thiophene rings enable π-π stacking and C–H⋯S interactions .
  • Disorder: Thiophene substituents in exhibit positional disorder, with major/minor components deviating by 24.06°–85.07° from the benzimidazole plane .

Biological Activity

1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases, including Aurora kinases. This article provides a detailed overview of its biological activity, mechanisms, and implications in medicinal chemistry.

  • Chemical Formula : C₁₄H₁₁BrN₂S
  • Molecular Weight : 326.21 g/mol
  • Structure : The compound features a benzimidazole ring substituted with a bromopropenyl group and a thiophene moiety.

This compound acts primarily as an Aurora kinase inhibitor . Aurora kinases are critical for cell division, and their dysregulation is often associated with cancer. By inhibiting these kinases, the compound may impede cancer cell proliferation and induce apoptosis in tumor cells.

Inhibition Assays

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against Aurora kinases, with IC₅₀ values reported to be less than 1 µM, indicating potent activity against these targets .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Aurora Kinase Inhibition Inhibits Aurora A and B kinases, leading to reduced cell proliferation.
Anticancer Potential Demonstrated efficacy in various cancer cell lines, potentially useful in therapy.
Cell Cycle Arrest Induces G2/M phase cell cycle arrest in cancer cells.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different cancer models:

  • Breast Cancer Models :
    • In MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls .
  • Lung Cancer Studies :
    • A study demonstrated that the compound effectively inhibited the growth of A549 lung cancer cells through modulation of the apoptotic pathway .
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in sensitive cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via condensation reactions involving 1,2-diaminobenzene and a brominated aldehyde/thiophene derivative. Key steps include:

  • Using a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane under reflux for 8–12 hours to promote cyclization .
  • Purification via column chromatography or recrystallization to isolate the product from by-products .
  • Optimization of solvent polarity and temperature to enhance yield and regioselectivity. For example, dichloromethane minimizes side reactions compared to polar solvents .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzimidazole core and substituent positions. Disordered thiophene groups may require analysis of coupling constants and integration ratios .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N bonds at 2.535 Å, forming chain-like structures). Disorder in thiophene substituents is modeled using split-site occupancy .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/Br/S ratios .

Advanced Research Questions

Q. How do researchers address discrepancies in spectroscopic data versus computational predictions for this compound?

  • Methodological Answer :

  • Perform DFT calculations to simulate NMR chemical shifts and compare them with experimental data. Adjust computational models (e.g., solvent effects, dispersion corrections) to reconcile differences .
  • Use molecular docking (as shown for similar benzimidazoles) to evaluate binding poses and electronic environments, which may explain shifts in experimental spectra .
  • Cross-validate with alternative techniques like IR spectroscopy to confirm functional group vibrations (e.g., C–Br stretch at ~550 cm⁻¹) .

Q. What strategies are employed to resolve challenges in regioselectivity during the synthesis of halogenated benzimidazole derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., bromine) to steer electrophilic substitution toward specific positions .
  • Catalytic Systems : Optimize catalyst choice (e.g., Ce(IV) or hypervalent iodine) to control cyclization pathways and minimize isomer formation .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor the desired regioisomer. For example, shorter reflux times may prevent rearrangement .

Q. How can the compound's potential as a bidentate ligand be evaluated through coordination chemistry studies?

  • Methodological Answer :

  • Metal Coordination Experiments : React the compound with transition metals (e.g., Cu(II), Pd(II)) in anhydrous THF. Monitor complex formation via UV-Vis spectroscopy and mass spectrometry .
  • X-ray Analysis : Determine binding modes (e.g., S,N-chelation) and geometry distortions in metal complexes. Compare bond lengths/angles with free ligand data .
  • Theoretical Studies : Use molecular orbital analysis to predict ligand field strength and redox activity .

Data Contradiction Analysis

  • Example : Conflicting NMR signals for thiophene protons may arise from dynamic disorder in the solid state.
    • Resolution : Perform variable-temperature NMR to assess conformational flexibility. Compare with crystallographic data showing thiophene ring disorder .

Tables

Characterization Technique Key Observations Reference
¹H NMR (CDCl₃)Thiophene H: δ 7.2–7.4 (multiplet)
X-ray DiffractionDihedral angle: 84.9° between thiophene rings
Elemental AnalysisC: 51.2% (calc), 50.8% (exp)

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